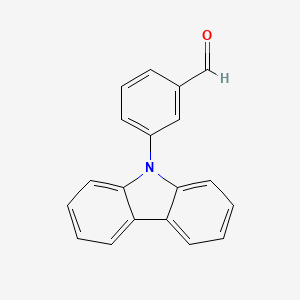![molecular formula C19H10N2O2 B15336586 Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione](/img/structure/B15336586.png)
Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione is a heterocyclic compound that belongs to the class of quinazoline derivatives. . The unique structure of this compound, which includes both indole and quinazoline moieties, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, the use of copper-doped CdS nanoparticles has been proposed for this reaction under microwave irradiation conditions . Another method involves the use of cerium (IV) oxide nanoparticles in an aqueous medium, which can yield the desired product in high yields .
Chemical Reactions Analysis
Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid (MsOH) for Fischer indole synthesis , and transition-metal catalysts for cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of MsOH yields a tricyclic indole derivative .
Scientific Research Applications
Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, it has been studied for its potential anticancer, antiviral, and antibacterial activities . Additionally, it is used in the development of optoelectronic materials, such as semiconductors and light-emitting devices . The compound’s unique structure and properties make it a valuable tool for researchers in these fields.
Mechanism of Action
The mechanism of action of Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound’s ability to form stable complexes with biomolecules also contributes to its biological activity . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione can be compared with other quinazoline derivatives, such as quinazolinones and benzo[4,5]imidazo[1,2-a]quinoxalines . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. For example, quinazolinones are known for their anticancer and anti-inflammatory activities, while benzo[4,5]imidazo[1,2-a]quinoxalines are used in the development of optoelectronic materials . The unique combination of indole and quinazoline moieties in this compound sets it apart from these similar compounds and highlights its potential for diverse scientific applications.
Properties
Molecular Formula |
C19H10N2O2 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,10,14,16,18,20-nonaene-3,12-dione |
InChI |
InChI=1S/C19H10N2O2/c22-17-16-12-6-2-1-5-11(12)9-10-15(16)21-18(17)20-14-8-4-3-7-13(14)19(21)23/h1-10H |
InChI Key |
URYGDNBRLLLDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=NC5=CC=CC=C5C(=O)N34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone](/img/structure/B15336505.png)
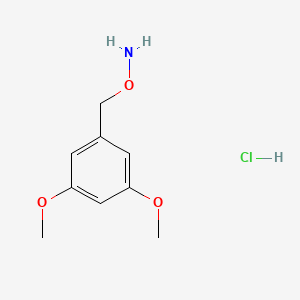
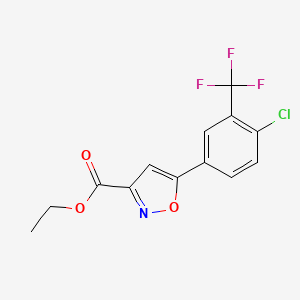
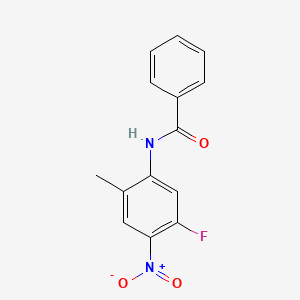
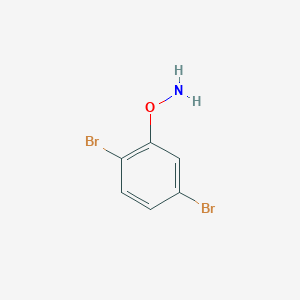


![Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate](/img/structure/B15336546.png)
![2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid](/img/structure/B15336548.png)
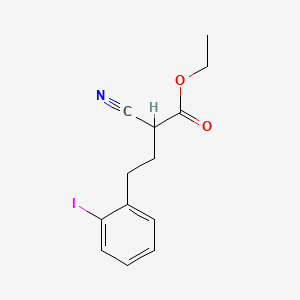
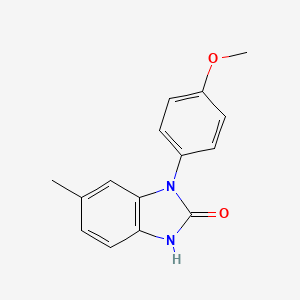
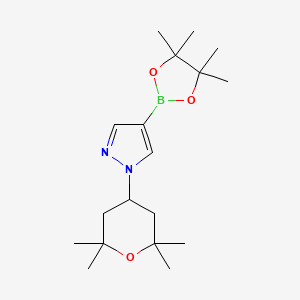
![2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336580.png)
